molecular formula C13H22O5 B8607854 2-Isobutyl-3-ketoglutarate diethyl ester CAS No. 120699-26-5

2-Isobutyl-3-ketoglutarate diethyl ester

Cat. No. B8607854
CAS RN: 120699-26-5
M. Wt: 258.31 g/mol
InChI Key: AHQCDELDXJJIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-3-ketoglutarate diethyl ester is a useful research compound. Its molecular formula is C13H22O5 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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properties

CAS RN

120699-26-5

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-(2-methylpropyl)-3-oxopentanedioate

InChI

InChI=1S/C13H22O5/c1-5-17-12(15)8-11(14)10(7-9(3)4)13(16)18-6-2/h9-10H,5-8H2,1-4H3

InChI Key

AHQCDELDXJJIBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(CC(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl 3-oxopentanedioate (45.5 ml, 0.25 mol) was added to a suspension of magnesium ethoxide (prepared from magnesium turnings (9 g, 0.375 mol) and iodine (0.1 g) in dry ethanol (275 ml)), and the mixture was heated under reflux for 90 min. 1-Bromo-2-methylpropane (54 ml, 0.5 mol) was added, and the reaction was heated under reflux for 16 h. Further 1-bromo-2-methylpropane (27 ml, 0.25 mol) was added to the boiling mixture, and after 3 h the solvent was evaporated in vacuo. The residue was partitioned between 2 N hydrochloric acid and ether. After extracting the aqueous phase with ether, the combined organics were washed successively with water, 5% sodium bicarbonate, water and brine, then were dried (Na2SO4) and evaporated in vacuo. The residue was distilled to give the title compound as a colourless oil (40 g, 62%), bp 118°-120° C. (1 mmHg). δ (CDCl3): 0.9 (6H, d, J=6Hz), 1.25 (6H, t, J=7Hz), 1.4-1.9 (3H, m), 3.5 (2H, s), 3.7 (1H, d, J=9Hz) and 4.2 (4H, q, J=7Hz).
Quantity
45.5 mL
Type
reactant
Reaction Step One
Quantity
275 mL
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reactant
Reaction Step One
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54 mL
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reactant
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27 mL
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reactant
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Yield
62%

Synthesis routes and methods II

Procedure details

To 40 μL of 300 mM potassium phosphate buffer, pH=6.5, containing NaCl (100 mM), DMSO (3% v:v), glucose (200 mM), and glycerol (10% v:v), 40 mM of 2-isobutyl-3-ketoketoglutarate diethyl ester was added along with 100 mg of lyophilized KRED 1001 and 30 mg of glucose dehydrogenase. The reaction mixture was incubated for 48 hours at 37° C. Gas chromatographic analysis showed that the yield of hydroxy diester product was greater than 80%. The product was isolated by extraction of the reaction mixture with ethyl acetate and purification using silica gel chromatography. Isolated yield was in the range of 85–95%.
Quantity
40 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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2-isobutyl-3-ketoketoglutarate diethyl ester
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reactant
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solvent
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Name
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solvent
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30 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxy diester
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
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